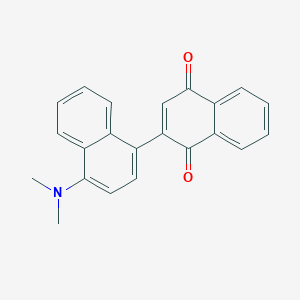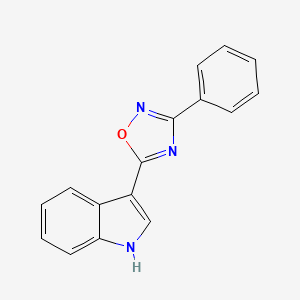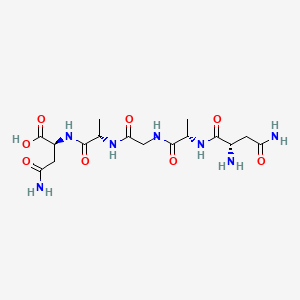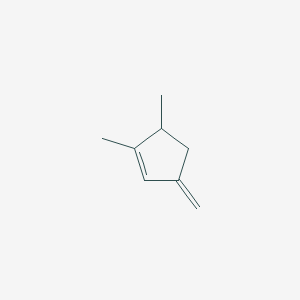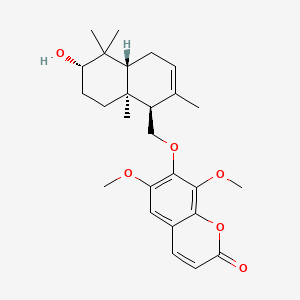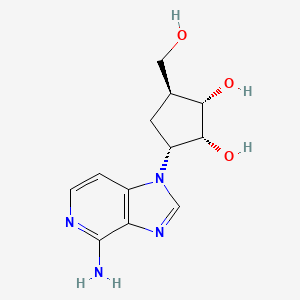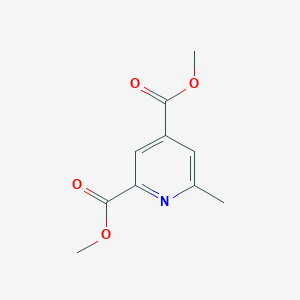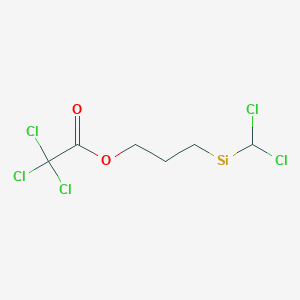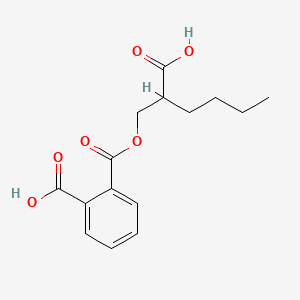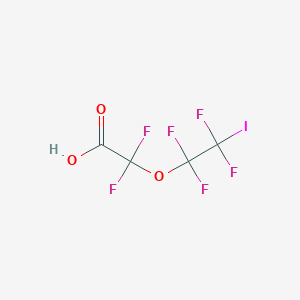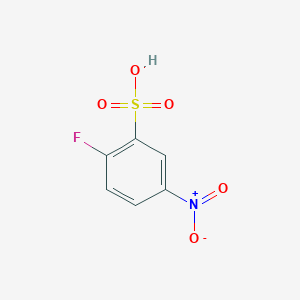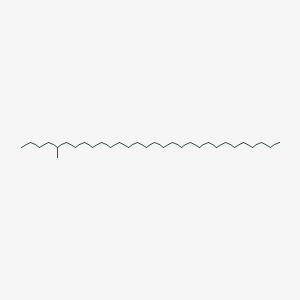![molecular formula C12H20NO4P B14411043 Diethyl [(4-methoxyanilino)methyl]phosphonate CAS No. 81439-58-9](/img/structure/B14411043.png)
Diethyl [(4-methoxyanilino)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-methoxyanilino)methyl]phosphonate is an organophosphorus compound with the molecular formula C12H19O3P It is a derivative of phosphonic acid and contains a phosphonate group attached to a benzene ring substituted with a methoxy group and an anilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl [(4-methoxyanilino)methyl]phosphonate can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The Pudovik reaction, which involves the addition of a phosphite to an imine, is also used. These reactions typically require the use of catalysts, such as palladium or copper, and may be conducted under microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production of this compound often involves large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is increasingly being adopted to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl [(4-methoxyanilino)methyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form phosphonic acid derivatives and reduced to form phosphine derivatives. Substitution reactions, such as nucleophilic substitution, can occur at the phosphorus atom or the aromatic ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides and amines. These reactions are typically conducted under mild to moderate conditions, with temperatures ranging from room temperature to 100°C and reaction times ranging from minutes to hours .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphonic acid derivatives, while reduction reactions can produce phosphine derivatives. Substitution reactions can result in the formation of various substituted phosphonates .
Applications De Recherche Scientifique
Diethyl [(4-methoxyanilino)methyl]phosphonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry. In biology, it is studied for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms. In medicine, it is investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In industry, it is used as a corrosion inhibitor and as a flame retardant .
Mécanisme D'action
The mechanism of action of diethyl [(4-methoxyanilino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access. It can also interact with cellular membranes and proteins, altering their structure and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Diethyl [(4-methoxyanilino)methyl]phosphonate can be compared with other similar compounds, such as diethyl 4-methylbenzylphosphonate and diethyl 4-methoxybenzylphosphonate. These compounds share similar structural features, such as the presence of a phosphonate group and a substituted benzene ring. they differ in the specific substituents attached to the benzene ring, which can influence their chemical reactivity and biological activity. For example, the presence of a methoxy group in this compound can enhance its electron-donating properties and increase its affinity for certain molecular targets .
List of Similar Compounds:- Diethyl 4-methylbenzylphosphonate
- Diethyl 4-methoxybenzylphosphonate
- Diethyl [(4-dimethylamino)phenyl]phosphonate
- Diethyl [(4-nitrophenyl)methyl]phosphonate
Propriétés
Numéro CAS |
81439-58-9 |
|---|---|
Formule moléculaire |
C12H20NO4P |
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
N-(diethoxyphosphorylmethyl)-4-methoxyaniline |
InChI |
InChI=1S/C12H20NO4P/c1-4-16-18(14,17-5-2)10-13-11-6-8-12(15-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3 |
Clé InChI |
KAWHJXDYHGZXMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CNC1=CC=C(C=C1)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


